molecular formula C20H17ClN4O2S B2842981 8-Benzylsulfanyl-7-(4-chloro-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione CAS No. 313470-82-5

8-Benzylsulfanyl-7-(4-chloro-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione

Cat. No. B2842981
CAS RN: 313470-82-5
M. Wt: 412.89
InChI Key: JMIPNHIXDRVTRO-UHFFFAOYSA-N
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Description

“8-Benzylsulfanyl-7-(4-chloro-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione” is a chemical compound with the molecular formula C21H19ClN4O2S . It has an average mass of 426.919 Da and a monoisotopic mass of 426.091736 Da .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 426.91916 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Antimycobacterial Activity

Purine derivatives have been synthesized and evaluated for their antimycobacterial properties. For instance, a study on 9-aryl-, 9-arylsulfonyl-, and 9-benzyl-6-(2-furyl)purines revealed that 9-benzylpurines, especially those with electron-donating substituents on the phenyl ring, were potent inhibitors against Mycobacterium tuberculosis. Compounds with a chlorine atom at the purine 2-position demonstrated enhanced activity, highlighting the potential of specific substitutions on the purine scaffold for developing new antituberculosis drugs (Bakkestuen, Gundersen, & Utenova, 2005).

Synthesis Techniques

Research on the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones using thietanyl protecting groups has provided valuable insights into protecting group strategies. This study demonstrated a method for synthesizing 8-bromo- and 8-amino-substituted purine derivatives, showcasing the versatility of purine chemistry and its relevance for generating compounds with potential biological activity (Khaliullin & Shabalina, 2020).

properties

IUPAC Name

8-benzylsulfanyl-7-[(4-chlorophenyl)methyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O2S/c1-24-17-16(18(26)23-19(24)27)25(11-13-7-9-15(21)10-8-13)20(22-17)28-12-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,23,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIPNHIXDRVTRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC3=CC=CC=C3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Benzylsulfanyl-7-(4-chloro-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione

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